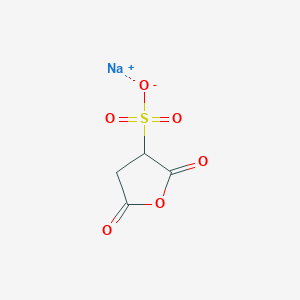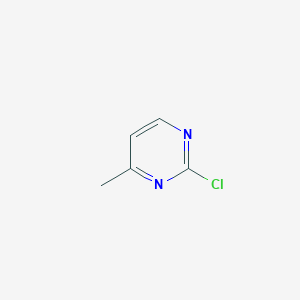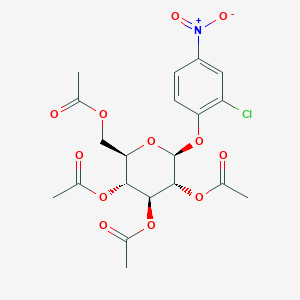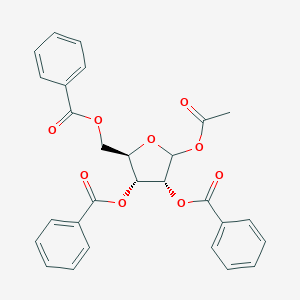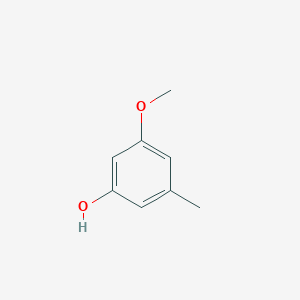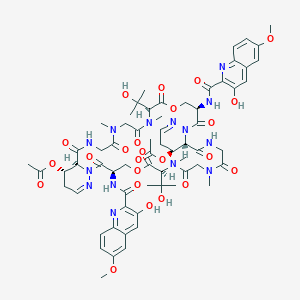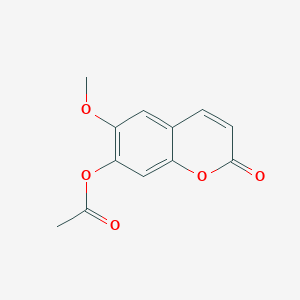
1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- (hereinafter referred to as “PYROCAR”) is an organic compound, with a molecular formula of C6H10O4. PYROCAR is a highly versatile compound, with a wide range of potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for PYROCAR.
Aplicaciones Científicas De Investigación
Spin Probe in Overhauser Dynamic Nuclear Polarization Studies
This compound can be used as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal . This technique is used to enhance signal strengths in nuclear magnetic resonance (NMR) studies, which can be crucial in fields like structural biology and quantum computing.
Synthesis of Nitroxide Based Polyethers
It can serve as a starting material in the synthesis of nitroxide based polyethers . These polyethers can possess charge transport properties, making them potentially useful in the development of electronic devices.
Research in Biogenic Imide Group
The biogenic imide group in this compound ensures high and diverse biological activities . These include selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin .
Enzyme Kinase Inhibition
This compound can play a vital role in the intracellular signaling mechanism of all living organisms by inhibiting enzyme kinase .
Anticandidiasis and Antituberculosis Properties
Recent research has shown evidence for the anticandidiasis and antituberculosis properties of derivatives of this compound .
Use in Cancer Therapy
Starting with tetraphenylporphyrins containing maleimide groups, carborane-containing porphyrins, which can be used in the therapy of brain tumors and liver and skin cancer, can be prepared .
Mecanismo De Acción
Target of Action
It is known to be a nitroxide radical , which are often used as spin probes in the study of various biological systems .
Mode of Action
Nitroxide radicals, such as this compound, are often used in electron paramagnetic resonance (EPR) studies to investigate structural and conformational dynamics of various biological systems .
Biochemical Pathways
Nitroxide radicals are known to interact with various biochemical pathways due to their unique electron-spin properties .
Pharmacokinetics
The solubility of the compound in acetone, chloroform, dichloromethane, ethyl acetate, and methanol suggests that it may have good bioavailability.
Result of Action
As a nitroxide radical, it may interact with various biological systems and influence their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is stable at temperatures between 2-8°C , suggesting that temperature could be a significant environmental factor.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-' involves the synthesis of the pyrrole ring followed by the addition of carboxylic acid groups at positions 3 and 2,5 of the ring.", "Starting Materials": [ "2,4-pentanedione", "ethyl acetoacetate", "ammonium acetate", "2-methylbutanal", "acetic anhydride", "sodium hydroxide", "methyl iodide", "dihydrofuran", "chloroacetic acid", "sodium hydride", "2,5-dimethylpyrrole" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethylpyrrole by reacting 2-methylbutanal with ammonium acetate and 2,4-pentanedione in the presence of dihydrofuran.", "Step 2: Alkylation of 2,5-dimethylpyrrole with methyl iodide to form N-methyl-2,5-dimethylpyrrole.", "Step 3: Carboxylation of N-methyl-2,5-dimethylpyrrole with chloroacetic acid in the presence of sodium hydride to form N-methyl-3-carboxy-2,5-dimethylpyrrole.", "Step 4: Esterification of N-methyl-3-carboxy-2,5-dimethylpyrrole with acetic anhydride to form N-methyl-3-acetoxy-2,5-dimethylpyrrole.", "Step 5: Hydrolysis of N-methyl-3-acetoxy-2,5-dimethylpyrrole with sodium hydroxide to form 3-carboxy-2,5-dimethylpyrrole.", "Step 6: Esterification of 3-carboxy-2,5-dimethylpyrrole with ethyl acetoacetate to form 3-carboxy-2,5-dihydro-2,2,5,5-tetramethylpyrrole.", "Step 7: Oxidation of 3-carboxy-2,5-dihydro-2,2,5,5-tetramethylpyrrole with a suitable oxidizing agent such as potassium permanganate to form the final compound, '1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-'." ] } | |
Número CAS |
2154-67-8 |
Fórmula molecular |
C₉H₁₄NO₃ |
Peso molecular |
184.21 g/mol |
InChI |
InChI=1S/C9H14NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h5H,1-4H3,(H,11,12) |
Clave InChI |
QILCUDCYZVIAQH-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1[O])(C)C)C(=O)O)C |
SMILES canónico |
CC1(C=C(C(N1[O])(C)C)C(=O)O)C |
Otros números CAS |
111930-19-9 |
Sinónimos |
1-Oxy-2,2,5,5-tetramethylpyrroline-3-carboxylic Acid; 2,5-Dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





